Home > Products > Screening Compounds P77854 > Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- - 1298030-18-8

Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-

Catalog Number: EVT-270678
CAS Number: 1298030-18-8
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jnj 42396302 is under investigation in clinical trial NCT01732237 (A Study to Investigate the Pharmacokinetics of JNJ-42396302, JNJ-53773187 and JNJ-42692507 in Healthy Male Participants).
Overview

Imidazo(1,2-b)pyridazine, specifically the compound 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-, is a derivative of the imidazo(1,2-b)pyridazine scaffold, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system. The unique structural features of this compound contribute to its biological activity and interaction with various molecular targets.

Synthesis Analysis

The synthesis of imidazo(1,2-b)pyridazines typically involves several methods, including cyclization reactions and functionalization techniques.

Methods:

  1. Cyclization Reactions: One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, condensation reactions between 2-aminopyridines and α,β-unsaturated carbonyl compounds can yield imidazo(1,2-b)pyridazine derivatives.
  2. Functionalization Techniques: Metal-catalyzed cross-coupling reactions can be employed to introduce various substituents at specific positions on the imidazo(1,2-b)pyridazine ring. These methods enhance the diversity of the resultant compounds.

Technical Details:

  • The synthesis often utilizes palladium or copper catalysts in coupling reactions, allowing for the introduction of functional groups such as morpholines or methoxyethyl chains.
  • Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity.
Molecular Structure Analysis

The molecular structure of 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- can be described as follows:

  • Core Structure: The compound features an imidazo(1,2-b)pyridazine core with a methyl group at position 2.
  • Substituents: A methoxyethyl group is attached to the pyridine ring at position 6, while a morpholine moiety is present at position 8.

Structural Data

  • Molecular Formula: C_{16}H_{20}N_{4}O
  • Molecular Weight: Approximately 284.36 g/mol
  • Key Functional Groups: Methoxy (–OCH_{3}), morpholine (–N(CH_{2}){2}O), and pyridine (–C{5}H_{4}N).
Chemical Reactions Analysis

The chemical reactivity of imidazo(1,2-b)pyridazine derivatives is influenced by their electronic structure and substituents.

Reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can enhance nucleophilicity at certain positions on the ring.
  2. Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Technical Details:

  • Reaction conditions such as temperature and solvent polarity significantly affect the outcome of these reactions.
  • The introduction of substituents can modify the reactivity patterns, allowing for targeted synthesis of derivatives with desired properties.
Mechanism of Action

The mechanism of action for imidazo(1,2-b)pyridazine derivatives involves their interaction with specific biological targets:

  1. Target Engagement: These compounds often act as inhibitors for various kinases involved in signaling pathways associated with cancer and inflammatory diseases.
  2. Signal Transduction Modulation: By inhibiting kinases such as interleukin-1 receptor-associated kinase 4 (IRAK4), these compounds can disrupt downstream signaling cascades that promote tumor growth and survival.

Process Data

  • Studies have shown that certain derivatives exhibit potent inhibitory activity against IRAK4 with IC_{50} values in the nanomolar range.
  • The efficacy of these compounds can be enhanced through combination therapies with other agents like Bruton’s tyrosine kinase inhibitors.
Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo(1,2-b)pyridazines are critical for their application in medicinal chemistry:

  • Solubility: Solubility in polar solvents is often favorable for biological activity.
  • Stability: The stability of these compounds under physiological conditions is essential for their therapeutic effectiveness.

Relevant Data

  • Melting Point: Specific melting points can vary based on substituents but typically fall within a defined range that indicates purity.
  • Log P (Partition Coefficient): This value provides insight into the lipophilicity and potential bioavailability of the compound.
Applications

Imidazo(1,2-b)pyridazine derivatives have several scientific uses:

  1. Antitumor Agents: Due to their ability to inhibit key kinases involved in cancer progression, these compounds are being explored as potential treatments for various malignancies, including diffuse large B-cell lymphoma.
  2. Inflammatory Disease Modulators: Their role in modulating immune responses makes them candidates for treating inflammatory conditions.
  3. Drug Development Platforms: The versatility of the imidazo(1,2-b)pyridazine scaffold allows for the design of novel therapeutics targeting multiple pathways.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold

Structural and Chemical Significance in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-enriched bicyclic heterocycle consisting of a fused imidazole and pyridazine ring system. This architecture confers unique physicochemical properties that make it a privileged structure in drug design. The pyridazine ring’s high dipole moment (approximately 3.94 D) facilitates strong electrostatic interactions with biological targets, while its electron-deficient nature enables π-π stacking and charge-transfer complexes with protein residues [1] [3]. Critically, the pyridazine nitrogen can act as a hydrogen bond acceptor, enhancing binding affinity to enzymes and receptors inaccessible to carbocyclic analogs [3]. This scaffold also demonstrates improved aqueous solubility compared to phenyl-based systems, addressing a key limitation in pharmacokinetic optimization [1]. The molecular geometry permits extensive functionalization at C-2, C-3, C-6, and C-8 positions, enabling precise modulation of steric and electronic properties [2]. These attributes collectively explain its prevalence in therapeutics targeting kinases, GPCRs, and CNS receptors.

Table 1: Comparative Physicochemical Properties of Imidazo[1,2-b]pyridazine vs. Related Heterocycles

HeterocycleDipole Moment (D)LogP (Avg)H-Bond AcceptorsAqueous Solubility (µg/mL)
Imidazo[1,2-b]pyridazine3.941.8385
Benzimidazole2.252.3232
Imidazo[1,2-a]pyridine3.122.1247
Indole2.112.6118

Historical Evolution and Key Milestones

Imidazo[1,2-b]pyridazine chemistry originated in the 1960s with Yoneda’s pioneering syntheses, but remained largely unexplored until kinase inhibitor research accelerated its development. The scaffold’s breakthrough occurred in 2012 with FDA approval of ponatinib (Iclusig®), a pan-BCR-ABL inhibitor for drug-resistant chronic myeloid leukemia [1]. This drug exemplifies the scaffold’s capacity to target ATP-binding pockets, where the imidazo[1,2-b]pyridazine core forms critical hydrogen bonds with kinase hinge regions via N1 and C2-H [3]. Another landmark molecule, gandotinib (LY-2784544), reached Phase II trials for myeloproliferative disorders by inhibiting JAK2 (IC₅₀ = 11 nM) [1] [3]. The period 2010–2020 witnessed diversification into non-oncological applications, including PDE10 inhibitors for neurological disorders (e.g., patents WO2011051342A1, US8716282B2) [6] [7]. The synthesis evolution is equally notable: early routes relied on condensations of α-halo carbonyls with 3-aminopyridazines, but recent advances employ cross-coupling reactions (e.g., Suzuki-Miyaura) for C3 and C6 derivatization, enabling access to complex analogs like 3-(pyridinyl)-8-morpholinyl derivatives [1] [2].

Table 2: Key Milestones in Imidazo[1,2-b]pyridazine Drug Discovery

YearMilestoneSignificance
1964First CNS activity reports (Nitta et al.)Analgesic/sedative effects in animal models
2012FDA approval of ponatinibValidation in oncology; targeting BCR-ABL T315I mutant
2015Gandotinib Phase II trialsJAK2 inhibition for myeloproliferative disorders
2021Radiotracer development (Ki = 11 nM for amyloid plaques)Application in Alzheimer’s diagnosis
2024Antifungal agents for eumycetomaExpansion into neglected tropical diseases

Role of Substituent Functionalization in Bioactivity: Focus on 3-(6-(2-Methoxyethyl)-3-Pyridinyl)-2-Methyl-8-(4-Morpholinyl) Derivatives

The strategic functionalization of imidazo[1,2-b]pyridazine is exemplified by the compound 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine (CAS 1298030-18-8, C₁₉H₂₃N₅O₂, MW 353.4 g/mol). Its substituents synergistically modulate bioactivity:

  • C3 6-(2-Methoxyethyl)pyridinyl Group: The pyridinyl ring enables π-stacking in hydrophobic pockets, while the ethylene spacer and methoxy terminus enhance solubility (cLogP reduced by ~0.8 vs. unsubstituted analog). The oxygen atom acts as a hydrogen bond acceptor, crucial for kinase hinge region binding [2] [3].
  • C2 Methyl Group: Steric shielding minimizes metabolic oxidation at C2, extending plasma half-life. Methyl’s electron-donating effect also modulates the scaffold’s electron density, optimizing π-orbital alignment in ATP-binding sites [3].
  • C8 4-Morpholinyl Group: The morpholine nitrogen provides basicity (pKa ~7.1) for salt formation, improving formulation flexibility. Its chair conformation projects oxygen toward solvent-exposed regions, enhancing aqueous solubility without compromising membrane permeability [2] [6].

This derivative (JNJ-42396302) entered clinical pharmacokinetic studies (NCT01732237), underscoring its drug-like properties [2]. Synthesis typically involves Pd-catalyzed coupling between 3-amino-6-bromopyridazine and α-bromoketones, followed by nucleophilic aromatic substitution at C8 with morpholine and Suzuki-Miyaura coupling for C3 pyridinyl installation [2] [4]. The 2-methoxyethyl chain is incorporated via pyridinyl precursor functionalization using Williamson ether synthesis [2].

Table 3: Substituent Contributions in Target Compound

PositionSubstituentRole in BioactivityPhysicochemical Impact
C2MethylMetabolic stabilization; electron density modulation↓ Metabolic oxidation; ↑ logD by 0.4
C36-(2-Methoxyethyl)pyridinylTarget binding via π-stacking; H-bond acceptance↓ cLogP by 0.8; ↑ solubility (2.5x)
C84-MorpholinylSolvent interaction; salt formation↑ Water solubility; pKa ~7.1

Properties

CAS Number

1298030-18-8

Product Name

Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-

IUPAC Name

4-[3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-b]pyridazin-8-yl]morpholine

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H23N5O2/c1-14-18(15-3-4-16(20-13-15)6-10-25-2)24-19(22-14)17(5-7-21-24)23-8-11-26-12-9-23/h3-5,7,13H,6,8-12H2,1-2H3

InChI Key

BPLVDYJDAVYLRQ-UHFFFAOYSA-N

SMILES

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC

Solubility

Soluble in DMSO

Synonyms

JNJ 42396302; JNJ42396302; JNJ-42396302 .

Canonical SMILES

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.